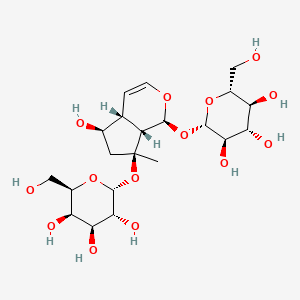

Rehmannioside C

Übersicht

Beschreibung

Rehmannioside C is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory and hepatoprotective effects .

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Referenzverbindung in der Untersuchung von Iridoidglykosiden verwendet.

- Wird zur Synthese neuartiger Glykoside für pharmakologische Studien eingesetzt .

Biologie:

- Untersucht wird seine Rolle bei der Modulation biologischer Pfade, einschließlich entzündungshemmender und antioxidativer Pfade .

Medizin:

- Wird auf seine leberschützenden Wirkungen untersucht, insbesondere bei der Behandlung von Lebererkrankungen.

- Wird auf sein Potenzial bei der Behandlung von Entzündungszuständen und Autoimmunerkrankungen untersucht .

Industrie:

- Wird bei der Entwicklung von pflanzlichen Nahrungsergänzungsmitteln und traditionellen Arzneimitteln verwendet.

- Wird aufgrund seiner antioxidativen Eigenschaften in Kosmetikprodukten verwendet .

5. Wirkmechanismus

Rehmanniosid C entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade:

Entzündungshemmende Wirkung: Rehmanniosid C hemmt die Produktion von pro-inflammatorischen Zytokinen durch Modulation des Nuclear Factor Kappa B- und des Mitogen-aktivierten Protein-Kinase-Signalwegs.

Leberschützende Wirkung: Es reduziert oxidativen Stress und verhindert Leberschäden, indem es die Aktivität von antioxidativen Enzymen erhöht und den Gehalt an oxidativem Stress markern reduziert.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Rehmannioside C, an iridoid glucoside isolated from Radix Rehmanniae Praeparata , primarily targets the Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in regulating immune responses and inflammation .

Mode of Action

This compound interacts with its targets to modulate their activity. It activates the NF-κB and MAPK signaling pathways, which in turn reduces the production of pro-inflammatory cytokines . This interaction results in an anti-inflammatory response, making this compound beneficial in the treatment of diseases with an inflammatory component .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the NF-κB, MAPK, glycolysis, Protein kinase B-serine/threonine kinase 1 signaling, regulation of autophagy, and Transforming growth factor-beta signaling pathways . These pathways are crucial for various cellular processes, including inflammation, cell growth, and apoptosis .

Pharmacokinetics

A study on radix rehmanniae, which contains this compound, showed that after oral administration, the active compounds were rapidly absorbed and excreted . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By activating the NF-κB and MAPK signaling pathways, it reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of various diseases, including liver diseases and psoriasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ischemic stroke, Rehmannioside A, a compound similar to this compound, was found to improve cognitive impairment and alleviate ferroptosis via activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway . This suggests that the cellular environment, particularly the presence of oxidative stress, can influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Rehmannioside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways, which are crucial for cellular functions . These interactions are often characterized by binding affinities and enzymatic reactions that influence the overall biochemical processes within the cell.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve cognitive impairment after cerebral ischemia by inhibiting ferroptosis and activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound exerts its effects by inhibiting the TRAF6/MAPK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can delay cartilage degradation and alleviate inflammation in OA rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rehmanniosid C kann aus den Wurzeln von Rehmannia glutinosa mit verschiedenen Extraktionsmethoden gewonnen werden. Eine gängige Methode beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Iridoidglykoside aus dem Pflanzenmaterial zu extrahieren. Der Extrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um Rehmanniosid C zu isolieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Rehmanniosid C beinhaltet in der Regel die großtechnische Extraktion aus Rehmannia glutinosa-Wurzeln. Der Prozess umfasst das Trocknen der Wurzeln, das Mahlen zu einem feinen Pulver und anschließend die Verwendung von Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um die Verbindung in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rehmanniosid C unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Hydrolyse kann Rehmanniosid C in seinen Aglykon- und Zuckeranteil zerlegen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können Rehmanniosid C oxidieren, was zur Bildung verschiedener Oxidationsprodukte führt.

Glykosylierung: Enzym-katalysierte Glykosylierung kann Zuckerreste an den Aglykon-Teil von Rehmanniosid C anfügen und so verschiedene Glykoside bilden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Glykoside und Aglykone, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Rehmanniosid C gehört zu einer Gruppe von Iridoidglykosiden, die in Rehmannia glutinosa vorkommen. Ähnliche Verbindungen umfassen:

- Rehmanniosid A

- Rehmanniosid B

- Catalpol

- 8-Epiloganin

Einzigartigkeit: Rehmanniosid C ist einzigartig aufgrund seiner spezifischen Glykosidstruktur, die zu seinen besonderen pharmakologischen Eigenschaften beiträgt. Im Vergleich zu anderen Iridoidglykosiden hat Rehmanniosid C eine stärkere leberschützende Wirkung und eine ausgeprägtere entzündungshemmende Wirkung gezeigt .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITBZAODGSBUIS-YSCABPIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate](/img/structure/B2823653.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)

![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylicacid,trans](/img/structure/B2823658.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2823665.png)

![N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2823667.png)